5-Methyl-2-(4-phenoxybenzoyl)pyridine
Description
Historical Context and Discovery
The synthesis of 5-methyl-2-(4-phenoxybenzoyl)pyridine emerged from advancements in pyridine chemistry during the late 20th century. Pyridine derivatives gained prominence due to their versatility in pharmaceuticals and materials science, with early work on substituted pyridines documented in patents such as EP0108483A2, which detailed methods for synthesizing 2-substituted-5-methyl-pyridines. The specific compound was first characterized in the early 2000s as part of efforts to develop novel intermediates for bioactive molecules. Its discovery is tied to the broader exploration of ketone-functionalized pyridines, driven by the need for compounds with tailored electronic and steric properties.
Key milestones include:
- 2005 : Initial reports of pyridine-based ketones in polymer research.
- 2019 : Commercial availability of the compound through specialty chemical suppliers, reflecting industrial demand.
- 2022 : Structural characterization in studies targeting kinase inhibitors, highlighting its role in medicinal chemistry.
Structural Classification within Pyridine Derivatives
This compound belongs to the class of aryl ketone-substituted pyridines , distinguished by its unique substitution pattern:
| Structural Feature | Description |
|---|---|
| Core structure | Pyridine ring (C₅H₅N) with nitrogen at position 1 |
| Substituents | - Methyl group at position 5 - 4-Phenoxybenzoyl group at position 2 |
| Molecular formula | C₁₉H₁₅NO₂ |
| Molecular weight | 289.33 g/mol |
| Key functional groups | Pyridine (aromatic heterocycle), ketone (C=O), ether (C-O-C) |
This structure places it within the broader family of 2-aroylpyridines , which are known for their planar geometry and conjugation-enhanced stability. Compared to simpler pyridine derivatives like 2-phenylpyridine or 5-methylpyridine, the 4-phenoxybenzoyl group introduces steric bulk and π-π stacking potential, altering solubility and reactivity.
Comparative Analysis of Pyridine Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Pyridine | None | 79.10 | Solvent, precursor |
| 2-Phenylpyridine | Phenyl at position 2 | 155.20 | Ligand in coordination chemistry |
| This compound | Methyl at 5, 4-phenoxybenzoyl at 2 | 289.33 | Medicinal chemistry, materials science |
Significance in Chemical and Biological Research
Chemical Research Applications
Biological Research Relevance
- Kinase inhibition : Demonstrated in derivatives targeting VEGFR-2/c-Met pathways, with IC₅₀ values ≤1.43 μM.
- Structure-activity relationship (SAR) studies : The 4-phenoxybenzoyl group optimizes hydrophobic interactions in enzyme binding pockets.
- Drug discovery : Serves as a scaffold for antitumor agents, leveraging its ability to penetrate lipid bilayers.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-7-12-18(20-13-14)19(21)15-8-10-17(11-9-15)22-16-5-3-2-4-6-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMQDGZIHOICCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235681 | |
| Record name | (5-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-57-9 | |
| Record name | (5-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
Preparation of Phenoxybenzoyl Moiety : This step often involves the conversion of 4-phenoxybenzoic acid to its corresponding acid chloride. The acid chloride is then reacted with a suitable pyridine derivative to form the desired compound.
Attachment to Pyridine Ring : The phenoxybenzoyl moiety is attached to the pyridine ring through a condensation reaction, typically facilitated by a base such as triethylamine or pyridine itself.
Detailed Synthesis Steps
Step 1: Preparation of 4-Phenoxybenzoic Acid Chloride
- React 4-phenoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a base like triethylamine.
- Stir the mixture at room temperature until the reaction is complete.
Step 2: Condensation with Pyridine Derivative
- React the acid chloride with 5-methylpyridine in the presence of a base such as triethylamine or pyridine.
- Use a solvent like dichloromethane or tetrahydrofuran.
Step 3: Purification
- Purify the product using column chromatography with a suitable solvent system such as dichloromethane/methanol.
Alternative Methods
Alternative methods may involve using different starting materials or catalysts to improve yield and efficiency. For instance, using microwave irradiation can enhance reaction rates and yields in some organic syntheses.
Analysis of Preparation Methods
Comparison of Methods
| Method | Yield | Purification Method | Solvents Used |
|---|---|---|---|
| Traditional Condensation | Variable | Column Chromatography | DCM/MeOH |
| Microwave-Assisted | Higher | Flash Chromatography | Ethanol/THF |
| Alternative Catalysts | Improved | Recrystallization | Acetone/Water |
Challenges and Opportunities
- Challenges : The synthesis often requires careful control of reaction conditions to avoid side reactions and ensure high purity of the final product.
- Opportunities : The use of green chemistry principles, such as minimizing solvent usage and employing environmentally friendly catalysts, can enhance the sustainability of the synthesis process.
Research Findings and Applications
Research on this compound suggests potential applications in various fields due to its structural features. The compound's ability to interact with biological macromolecules is crucial for understanding its mechanism of action and potential therapeutic uses. Studies may include assessing its interaction with enzymes, receptors, or other proteins to elucidate its biological activity.
Biological Activities
Pyridine derivatives, including those with phenoxybenzoyl groups, have been explored for their pharmacological activities. These compounds can exhibit a wide range of biological effects, making them valuable in drug development.
Comparison with Similar Compounds
Similar compounds, such as other pyridine derivatives, may exhibit different biological activities based on their structural variations. For instance, compounds with larger substituents may show enhanced activity due to increased lipophilicity and better interaction with biological targets.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups introduced at the pyridine ring.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine compounds have been shown to inhibit tumor growth and induce apoptosis in cancer models . Specific studies have highlighted the effectiveness of 5-Methyl-2-(4-phenoxybenzoyl)pyridine in targeting cancer cells, suggesting its potential as a lead compound in anticancer drug development.
- Anti-inflammatory Properties :
- Neuroprotective Effects :
The biological activity of this compound has been assessed through various assays:
- Cell Viability Assays : Studies utilizing MTT assays confirmed that the compound significantly reduces cell viability in cancer cell lines, indicating its cytotoxic potential.
- Cytokine Production : In THP-1 monocyte models, treatment with the compound resulted in concentration-dependent increases in inflammatory cytokines, suggesting it may modulate immune responses .
Case Studies
- Study on Anticancer Efficacy :
- Anti-inflammatory Effects :
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Ring : Utilizing precursors such as 4-phenoxybenzoyl chloride.
- Substitution Reactions : Introducing the methyl group at the appropriate position on the pyridine ring to enhance biological activity.
Mechanism of Action
The mechanism by which 5-Methyl-2-(4-phenoxybenzoyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers with Varied Methyl and Benzoyl Substituents
Key structural isomers of this compound include:
- 6-Methyl-2-(4-phenoxybenzoyl)pyridine: Methyl at position 6 instead of 5.
- 4-Methyl-2-(3-phenoxybenzoyl)pyridine: Methyl at position 4 and phenoxybenzoyl at position 3.
These isomers share the same molecular formula but differ in substituent positioning, leading to distinct physicochemical properties.
Table 1: Comparison of Structural Isomers
| Compound Name | Substituents (Position) | Molecular Weight | Key Differences |
|---|---|---|---|
| 5-Methyl-2-(4-phenoxybenzoyl)pyridine | 5-Me, 2-(4-phenoxybenzoyl) | 289.34 | Steric hindrance at position 5 |
| 6-Methyl-2-(4-phenoxybenzoyl)pyridine | 6-Me, 2-(4-phenoxybenzoyl) | 289.34 | Methyl shifted to position 6 |
| 4-Methyl-2-(3-phenoxybenzoyl)pyridine | 4-Me, 2-(3-phenoxybenzoyl) | 289.34 | Phenoxybenzoyl at meta position |
Substituted Benzoyl/Phenyl Analogs
2-Methyl-5-(4-pentyloxybenzoyl)pyridine
This analog replaces the phenoxy group with a pentyloxy chain at position 4 of the benzoyl moiety. Applications include use as a synthetic intermediate in drug discovery .
5-Methyl-2-(p-tolyl)pyridine
Simpler in structure, this compound lacks the benzoyl group and features a 4-methylphenyl (p-tolyl) substituent at position 2. With a molecular weight of 183.25 g/mol , it is less polar and may serve as a precursor in catalysis or material science .
2-(4-Chlorophenyl)-5-methylpyridine
Functional Group Variations
5-Methyl-2-(4-((trimethylsilyl)ethynyl)phenyl)pyridine
This analog incorporates a trimethylsilyl ethynyl group at position 4 of the phenyl ring. The silicon-based substituent modifies electronic properties, increasing stability and altering reactivity in cross-coupling reactions .
ACC2-Specific Inhibitor (CD-017-191)
Though structurally distinct (oxazolo[4,5-b]pyridine core), this compound shares a methyl-benzoyl-pyridine motif and inhibits acetyl-CoA carboxylase with an IC₅₀ of 2.8 μM. This highlights how pyridine derivatives can be tailored for enzyme inhibition .
Biological Activity
5-Methyl-2-(4-phenoxybenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound is characterized by a pyridine ring substituted with a phenoxybenzoyl group and a methyl group at the 5-position. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing phenoxy and pyridine moieties often exhibit antimicrobial properties. The presence of the phenoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in several cell lines. The compound has demonstrated cytotoxic effects against cancer cells, with mechanisms likely involving the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. Results indicated an IC50 value in the micromolar range, suggesting significant cytotoxicity (Table 1).
Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.0 - Mechanism of Action : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
-
Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyridine Ring : Contributes to electron delocalization, enhancing interaction with biological targets.
- Phenoxy Group : Increases lipophilicity, aiding membrane penetration.
- Methyl Substitution : Modifies sterics and electronic properties, influencing binding affinity to target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
